N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Derivative: The initial step involves the preparation of the carbazole derivative through a reaction between carbazole and an appropriate alkylating agent.
Hydroxypropylation: The carbazole derivative is then reacted with an epoxide to introduce the hydroxypropyl group.
Furan Ring Introduction: The final step involves the reaction of the intermediate with a furan-2-ylmethyl halide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and memory devices
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological receptors, while the hydroxypropyl and furan groups contribute to its overall bioactivity. The compound can modulate charge transport and trapping/detrapping of charges, making it useful in electronic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-phenylmethanesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methylbenzenesulfonamide
Uniqueness
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide stands out due to the presence of both a carbazole and a furan ring, which impart unique electronic and structural properties. This makes it particularly valuable in the development of organic electronic devices and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-21(18-29-25-14-6-4-12-23(25)24-13-5-7-15-26(24)29)17-28(19-22-11-8-16-32-22)27(31)20-9-2-1-3-10-20/h1-16,21,30H,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIHZHDAQDEMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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